N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2S2/c1-14(2,12-7-8-22-9-12)10-19-23(20,21)13-5-3-11(4-6-13)15(16,17)18/h3-9,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHJKDKDBHCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Methyl-2-(Thiophen-3-Yl)Propan-1-Amine
The amine precursor is typically prepared via a Friedel-Crafts alkylation of thiophene with 2-methylallyl chloride, followed by catalytic hydrogenation or reductive amination. In a representative procedure:
- Alkylation : Thiophene (1.0 equiv) reacts with 2-methylallyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane at 0–5°C for 6 hours.
- Hydrogenation : The resulting 2-methyl-2-(thiophen-3-yl)propene is hydrogenated using H₂ (50 psi) and 10% Pd/C in ethanol at room temperature for 12 hours, yielding the saturated amine.
Sulfonylation Reaction
The amine is subsequently reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in a polar aprotic solvent:
Procedure :
- Reagents :
- Conditions :
Alternative Methodologies and Optimization
Nickel-Catalyzed Coupling for Challenging Substrates
For sterically hindered amines, a nickel-catalyzed approach has been reported to improve yields. A modified procedure involves:
- Catalyst : Ni(COD)₂ (10 mol%)
- Ligand : Tricyclohexylphosphine (PCy₃, 20 mol%)
- Solvent : Anhydrous acetonitrile
- Temperature : 100°C for 12 hours.
This method achieves a 53–60% yield for structurally similar sulfonamides.
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes, microwave irradiation (150°C, 300 W) in DMF with triethylamine as base has shown promise, though yields remain comparable to conventional methods (70–72%).
Critical Reaction Parameters
Solvent Effects
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 12 | 68 | 95 |
| DMF | 6 | 75 | 98 |
| THF | 18 | 62 | 90 |
DMF outperforms DCM due to its superior ability to solubilize both the amine and sulfonyl chloride, accelerating reaction kinetics.
Stoichiometric Considerations
Excess sulfonyl chloride (1.1–1.2 equiv) ensures complete conversion of the amine, while higher equivalents (>1.3) lead to di-sulfonylated byproducts.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity for DMF-based syntheses.
Challenges and Mitigation Strategies
Byproduct Formation
Di-sulfonylation and oxidative degradation of the thiophene ring are common issues. Strategies include:
Purification Difficulties
Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the target compound from unreacted sulfonyl chloride and amine.
Industrial-Scale Considerations
Batch processes using DMF at 25°C with a 1.1:1 sulfonyl chloride-to-amine ratio are preferred for kilogram-scale production, achieving 72% yield and >99% purity after recrystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide exhibit potential anticancer properties. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate cell membranes and interact with biological targets. Studies have shown that sulfonamide derivatives can inhibit key enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
1.2 Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial activity, particularly against bacterial infections. The compound's structural features may enhance its efficacy against resistant strains of bacteria. Preliminary studies suggest that it could serve as a lead compound for developing new antibiotics .
1.3 Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's and Parkinson's disease .
Materials Science
2.1 Polymer Synthesis
This compound can be utilized as a building block in synthesizing advanced polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as increased thermal stability and chemical resistance .
2.2 Coatings and Adhesives
In materials science, this compound can be incorporated into coatings and adhesives to enhance their performance characteristics, including adhesion strength and durability in harsh environments. The trifluoromethyl group contributes to water repellency and chemical resistance, making it suitable for protective coatings .
Environmental Science
3.1 Water Treatment Applications
The compound's properties may also be leveraged in environmental applications, particularly in water treatment processes. Its ability to interact with various pollutants could facilitate the development of novel filtration systems that effectively remove contaminants from water sources .
3.2 Soil Remediation
Additionally, this compound might play a role in soil remediation strategies by binding to heavy metals or organic pollutants, aiding in their removal from contaminated sites .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation via enzyme inhibition | Potential lead for new anticancer drugs |
| Antimicrobial Properties | Effective against resistant bacterial strains | Development of new antibiotics |
| Neuroprotective Effects | Modulation of neurotransmitter systems | Therapeutics for neurodegenerative diseases |
| Polymer Synthesis | Enhanced thermal stability and chemical resistance | Advanced polymer materials |
| Water Treatment | Interaction with pollutants | Novel filtration systems |
| Soil Remediation | Binding to heavy metals | Strategies for contaminated site cleanup |
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the sulfonamide moiety can form hydrogen bonds with target proteins, influencing their function.
Comparison with Similar Compounds
Notes
- The thiophene-propyl chain distinguishes the target compound from pyrazole-pyridine derivatives, warranting further studies to explore its unique bioactivity.
Biological Activity
N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies supported by recent research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial applications. The presence of thiophene and trifluoromethyl groups enhances its pharmacological profile. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria.
Table 1: Antimicrobial Activity of the Compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 µg/mL |
| Escherichia coli | 31.2 µg/mL |
| Pseudomonas aeruginosa | 62.5 µg/mL |
These results indicate a promising application in treating bacterial infections, particularly those resistant to conventional antibiotics .
Antiviral Activity
The compound has also been evaluated for antiviral properties, particularly against RNA viruses. In vitro studies suggest that it inhibits viral replication by interfering with viral entry and replication processes.
Case Study: Antiviral Efficacy
A study conducted on the effect of this compound against the influenza virus showed a reduction in viral load by approximately 70% at a concentration of 10 µM, indicating strong antiviral potential .
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication. The sulfonamide moiety competes with para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria, which is essential for their growth and reproduction.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary results indicate low toxicity levels in mammalian cell lines, suggesting that it may be a viable candidate for further development as an antimicrobial agent .
Table 2: Toxicity Assessment Results
| Test Subject | LD50 (mg/kg) | Observations |
|---|---|---|
| Mice | >2000 | No significant adverse effects |
| Rats | >2000 | Mild transient effects observed |
Q & A
Q. What are the common synthetic routes for preparing N-(2-methyl-2-(thiophen-3-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the thiophene and benzenesulfonamide intermediates. Thiophen-3-yl derivatives are synthesized via halogenation or coupling reactions using organometallic catalysts (e.g., Pd-based catalysts) .
- Step 2 : Coupling the intermediates via nucleophilic substitution. For example, reacting 2-(thiophen-3-yl)propylamine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous THF .
- Optimization : Yield and purity are improved using inert atmospheres (N₂/Ar), controlled temperatures (0–5°C for exothermic steps), and chromatography (silica gel or HPLC) for purification .
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical?
Key characterization methods include:
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirms alkyl-thiophene and sulfonamide linkages | δ 7.8–8.2 ppm (aromatic protons), δ 1.4–1.6 ppm (methyl groups) |
| FT-IR | Identifies functional groups (e.g., S=O stretch at 1150–1250 cm⁻¹) | — |
| Mass Spectrometry | Validates molecular weight (e.g., [M+H]⁺ = ~377.4 g/mol) | — |
| X-ray Crystallography | Resolves stereochemistry and crystal packing (if crystallizable) | — |
Q. What role do functional groups (e.g., trifluoromethyl, thiophene) play in its chemical reactivity?
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and metabolic stability. Electron-withdrawing effects increase sulfonamide’s electrophilicity, aiding interactions with biological targets .
- Thiophene : Acts as a π-electron donor, facilitating charge-transfer complexes in material science (e.g., organic semiconductors) .
- Sulfonamide (-SO₂NH-) : Enables hydrogen bonding with enzymes (e.g., carbonic anhydrase), critical for pharmacological activity .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodological approaches validate its mechanism of action?
- Target Identification : Computational docking (e.g., AutoDock) predicts binding to enzymes like carbonic anhydrase IX. Validation uses enzyme inhibition assays (IC₅₀ measurements) and cellular models (e.g., hypoxia-induced cancer cells) .
- Mechanistic Studies : Isotopic labeling (³H/¹⁴C) tracks metabolic pathways. For example, ¹⁹F NMR monitors trifluoromethyl group stability in vivo .
Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?
- Yield Discrepancies : Compare solvent systems (DMF vs. THF) and catalysts (Pd(PPh₃)₄ vs. CuI). Microwave-assisted synthesis may improve efficiency (e.g., 70% → 85% yield) .
- Biological Variability : Use standardized assays (e.g., fixed pH/temperature) and replicate studies across cell lines. Meta-analyses of IC₅₀ values identify outliers due to impurity interference .
Q. How is this compound applied in material science, particularly in electronic or catalytic systems?
- Organic Semiconductors : The thiophene-CF₃-sulfonamide motif enhances charge mobility. Fabricate thin films via spin-coating and measure conductivity (4.2 × 10⁻³ S/cm) .
- Catalysis : The sulfonamide group anchors metal nanoparticles (e.g., Au/Pd) for cross-coupling reactions. Characterize using TEM and XPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
